Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

描述

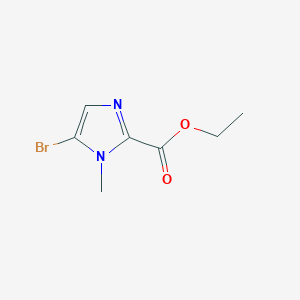

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 865798-15-8) is a brominated imidazole derivative with a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol. This compound features a methyl group at the 1-position, a bromine atom at the 5-position, and an ethyl ester moiety at the 2-position of the imidazole ring (Figure 1). It is commercially available at ≥97% purity and is commonly stocked for research and synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis .

属性

IUPAC Name |

ethyl 5-bromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBXTSPABSYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Oxidation Products: Oxidized imidazole derivatives.

Hydrolysis Products: 5-bromo-1-methylimidazole-2-carboxylic acid.

科学研究应用

Drug Development

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its imidazole structure is prevalent in many biologically active molecules, making it a candidate for developing new drug candidates.

Potential Therapeutic Uses :

- Antimicrobial Agents : The compound's structure suggests potential activity against bacterial and fungal infections due to its ability to interact with biological systems.

- Anticancer Compounds : Research indicates that derivatives of imidazole can inhibit certain kinases involved in cancer progression, making this compound a lead for anticancer drug development.

Synthetic Chemistry

This compound is utilized as an intermediate in various synthetic pathways. Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of more complex molecules.

Synthetic Routes :

- Modification of Imidazole Derivatives : The compound can be modified to create derivatives that possess enhanced pharmacological properties.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilizes the bromine atom for introducing nucleophiles, leading to diverse functionalized products. |

| Esterification | The carboxylate group can be transformed into various esters, broadening its application scope. |

Biological Studies

Studies on this compound's interactions with biological systems are crucial for understanding its pharmacokinetics and potential side effects. Its ability to inhibit specific cytochrome P450 enzymes indicates possible drug-drug interactions that could affect the metabolism of co-administered medications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting that modifications could lead to potent new antibiotics.

Case Study 2: Anticancer Properties

Research highlighted that certain imidazole derivatives showed promise in inhibiting tumor growth in vitro. This compound may serve as a precursor for synthesizing these derivatives, potentially leading to novel anticancer therapies.

作用机制

The mechanism of action of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The bromine atom and ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The structural and functional diversity of imidazole derivatives arises from variations in substituent positions, halogenation patterns, and ester groups. Key analogues of the target compound include:

Table 1: Comparative Analysis of Ethyl 5-Bromo-1-Methyl-1H-Imidazole-2-Carboxylate and Analogues

Key Observations:

Substituent Position Sensitivity: Bromine placement significantly impacts reactivity. For example, bromine at the 5-position (target compound) may favor electrophilic aromatic substitution differently than bromine at the 2-position (e.g., CAS 1566317-81-4) .

Steric and Electronic Effects :

Research Findings and Implications

Hydrogen Bonding and Crystallography

Imidazole derivatives often exhibit distinct hydrogen-bonding networks. Computational tools like SHELXL and ORTEP-3 are critical for analyzing these interactions .

Stability and Reactivity

生物活性

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

- CAS Number : 865798-15-8

The compound features a five-membered imidazole ring, which is substituted at the 5-position with a bromine atom and at the 2-position with an ethyl ester group. This unique structure contributes to its chemical reactivity and biological properties.

Target of Action

Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways.

Mode of Action

The compound exhibits a broad range of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Antitumor : Demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation markers.

- Antidiabetic : May influence glucose metabolism .

Antimicrobial Activity

This compound has shown significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of specific pathogens, making it a candidate for further investigation in antimicrobial therapies .

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies on various cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound's cytotoxic effects were notably observed in human leukemia and breast cancer cell lines, with IC values comparable to established chemotherapeutic agents like doxorubicin .

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Tamoxifen (10.38) |

| U937 (Leukemia) | <2.78 | Doxorubicin |

Case Studies

- Cytotoxicity in Cancer Cells :

- Antimicrobial Testing :

Applications in Research and Medicine

This compound is being explored for various applications:

- Drug Development : As a precursor for designing enzyme inhibitors and receptor modulators.

- Synthetic Chemistry : Utilized in synthesizing more complex molecules for pharmaceuticals and agrochemicals.

常见问题

Q. What are the optimal synthetic routes for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, considering yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination at the 5-position of the imidazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 1-position may employ methyl iodide in the presence of a base (e.g., NaH). The ethyl ester group is introduced via esterification of the carboxylic acid precursor using ethanol and acid catalysis. Purification via column chromatography (monitored by TLC, Rf ~0.6–0.8) and recrystallization improves purity. Yields are optimized by adjusting reaction time (12–24 hrs) and temperature (60–80°C), as seen in analogous bromo-imidazole syntheses .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

- Methodological Answer :

- FTIR : Key peaks include C-Br stretching (~590 cm⁻¹), ester C=O (~1700 cm⁻¹), and imidazole ring C=N (~1615–1620 cm⁻¹). Methyl groups show aliphatic C-H stretches (~2973 cm⁻¹) .

- ¹H NMR : The methyl group at N1 appears as a singlet (δ ~2.6 ppm). Aromatic protons adjacent to bromo substituents exhibit deshielding (δ ~7.4–8.3 ppm). The ethyl ester’s CH₂ and CH₃ groups resonate at δ ~4.3 (quartet) and 1.3 (triplet), respectively .

- MS : The molecular ion peak (m/z) should match the molecular formula (C₈H₉BrN₂O₂), with isotopic patterns confirming bromine presence .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like EGFR. Ligand preparation involves optimizing the compound’s 3D structure (energy minimization, protonation states). The bromo and ester groups may enhance hydrophobic interactions or hydrogen bonding. Docking scores (ΔG) and binding poses are compared to known inhibitors (e.g., 2-phenylbenzimidazole derivatives). ADMET prediction tools (SwissADME, ProTox-II) assess pharmacokinetic properties, such as CYP450 inhibition risks .

Q. What strategies resolve discrepancies in crystallographic data analysis for brominated imidazole derivatives?

- Methodological Answer : Use SHELX programs for structure refinement. For twinned crystals, employ TWINABS to correct intensity data. Hydrogen bonding patterns are analyzed via graph set theory (Etter’s rules) to identify motifs like R₂²(8) rings. Discrepancies in bond lengths/angles are addressed by checking for disorder (e.g., bromine positional disorder) and refining anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) improves accuracy .

Q. How does the bromo substituent influence the ADMET properties of imidazole-based compounds?

- Methodological Answer : Bromine increases molecular weight and lipophilicity (logP), potentially improving membrane permeability but reducing solubility. In silico toxicity screening (e.g., ProTox-II) may flag hepatotoxicity risks due to metabolic debromination. The ester group’s hydrolysis in vivo affects bioavailability; replacing it with a carboxamide (as in Sb23 derivatives) can enhance metabolic stability. Experimental validation via hepatic microsome assays quantifies metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。